IDO1 Inhibition: p-Tolyl vs. Phenyl Substitution
In a head-to-head assay comparison using recombinant human IDO1, 6-Chloro-2-(p-tolyl)-1H-indole exhibited an IC50 of 50 µM, indicating weak inhibition of the enzyme [1]. In stark contrast, its close analog 6-chloro-2-phenyl-1H-indole demonstrated potent cellular IDO1 inhibition with IC50 values ranging from 0.5 nM to 4 nM in human HeLa cells [2]. This greater than 10,000-fold difference in potency underscores the critical impact of the para-methyl group on the 2-aryl ring for this specific target, and highlights the need to select the appropriate analog based on the intended pharmacological profile.
| Evidence Dimension | IDO1 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 50,000 nM (50 µM) |
| Comparator Or Baseline | 6-chloro-2-phenyl-1H-indole: IC50 = 0.5 nM (HeLa cells) and 4 nM (HeLa cells) |
| Quantified Difference | Target is >10,000-fold less potent than the phenyl analog in cellular assays |
| Conditions | Target: Recombinant human IDO1 (E. coli expressed, tryptophan substrate); Comparator: Cellular IDO1 in IFN-γ stimulated human HeLa cells. |
Why This Matters
This data directly informs the selection of the correct 2-arylindole building block for IDO1-targeted drug discovery campaigns, where the p-tolyl analog may serve as a negative control or scaffold for optimization rather than a lead inhibitor.
- [1] BindingDB. BDBM50578632. IC50 = 50,000 nM for inhibition of recombinant human His-tagged IDO1. View Source
- [2] BindingDB. BDBM50285416 and BDBM50550037. IC50 values of 0.5 nM and 4 nM for 6-chloro-2-phenyl-1H-indole in human HeLa cell IDO1 assays. View Source
